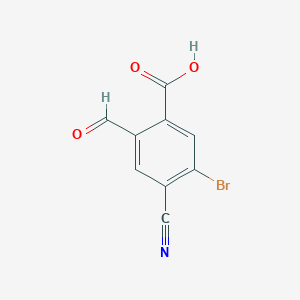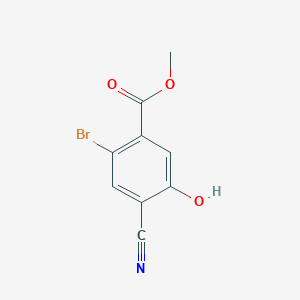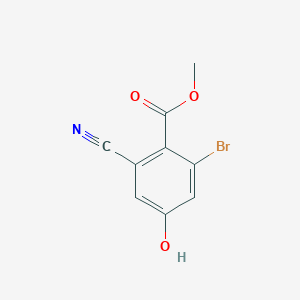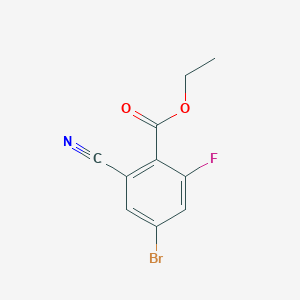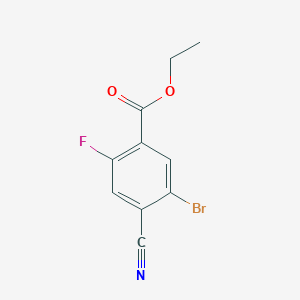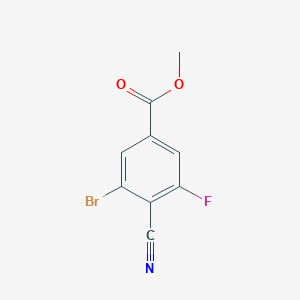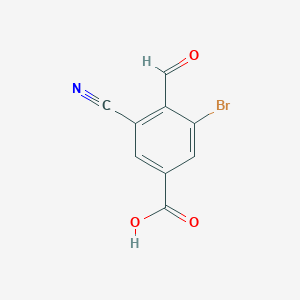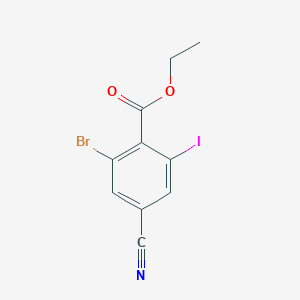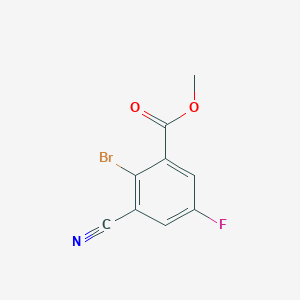
3-Bromo-4-difluoromethoxy-5-fluorophenol
Übersicht
Beschreibung
“3-Bromo-4-difluoromethoxy-5-fluorophenol” is a chemical compound with the CAS RN®: 1807027-08-2 . It is used for testing and research purposes . It is not suitable for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of “this compound” involves distinct reactivity of three functional groups. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions .Molecular Structure Analysis
The molecular formula of “this compound” is CHBrFO . It has an average mass of 190.998 Da and a monoisotopic mass of 189.942947 Da .Chemical Reactions Analysis
The three functional groups of “this compound” exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical form of “this compound” is a slightly pale yellow to orange to yellow-brown solid or liquid . It has a molecular weight of 191.00 g/mol .Wissenschaftliche Forschungsanwendungen
Fluorination Techniques
- Fluorination processes, like the one described by Koudstaal and Olieman (2010), highlight methods to create fluorinated phenol derivatives. Such methods can be applicable to synthesize compounds like 3-Bromo-4-difluoromethoxy-5-fluorophenol (Koudstaal & Olieman, 2010).
Synthesis of Derivatives
- The synthesis of difluoromethoxy and difluorothiomethoxy arenes, as discussed by Thomoson and Dolbier (2013), is relevant for understanding the synthesis pathways that could be used for similar compounds (Thomoson & Dolbier, 2013).
Radiosynthesis Applications
- Research by Helfer et al. (2013) on bis(4-benzyloxyphenyl)iodonium salts for the radiosynthesis of 4-[¹⁸F]fluorophenol indicates potential applications in creating radiolabeled compounds, which could include derivatives of this compound (Helfer et al., 2013).
Chemical Sensing and Fluorescence
- The use of similar fluorophenol compounds in fluorescent probes for sensing magnesium and zinc cations, as explored by Tanaka et al. (2001), suggests potential applications of this compound in sensing technologies (Tanaka et al., 2001).
Biotransformation and Environmental Applications
- Marr et al. (1996) investigated the metabolism of monohalophenols, providing insights into the biotransformation of compounds like this compound, which could have environmental implications (Marr et al., 1996).
Analytical Chemistry and Complex Formation
- Lambert et al. (2000) studied the use of fluorophenols in developing fluorophores for Al3+ detection, suggesting potential analytical applications for similar compounds (Lambert et al., 2000).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Eigenschaften
IUPAC Name |
3-bromo-4-(difluoromethoxy)-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGJAVWXTHPFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



